Cas no 2228305-16-4 (3-{3-(2-methylphenyl)phenylmethyl}azetidine)

3-{3-(2-methylphenyl)phenylmethyl}azetidine is a specialized azetidine derivative featuring a 2-methylphenyl-substituted phenylmethyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a rigid azetidine ring with an aromatic system. The presence of the methylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its modular structure allows for further functionalization, making it a versatile intermediate in the synthesis of bioactive molecules. The compound's stability and well-defined stereochemistry also make it suitable for applications in drug discovery, particularly in the development of targeted therapies. Handling requires standard precautions for organic amines.
3-{3-(2-methylphenyl)phenylmethyl}azetidine structure
2228305-16-4 structure
Product name:3-{3-(2-methylphenyl)phenylmethyl}azetidine
CAS No:2228305-16-4
MF:C17H19N
MW:237.339464426041
CID:5838076
PubChem ID:165876887

3-{3-(2-methylphenyl)phenylmethyl}azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(2-methylphenyl)phenylmethyl}azetidine
    • EN300-1742928
    • 3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
    • 2228305-16-4
    • Inchi: 1S/C17H19N/c1-13-5-2-3-8-17(13)16-7-4-6-14(10-16)9-15-11-18-12-15/h2-8,10,15,18H,9,11-12H2,1H3
    • InChI Key: ULQGOVCGDGSGJY-UHFFFAOYSA-N
    • SMILES: N1CC(CC2C=CC=C(C3C=CC=CC=3C)C=2)C1

Computed Properties

  • Exact Mass: 237.151749610g/mol
  • Monoisotopic Mass: 237.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 3.8

3-{3-(2-methylphenyl)phenylmethyl}azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1742928-5.0g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
5g
$3770.0 2023-05-26
Enamine
EN300-1742928-0.25g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
0.25g
$1196.0 2023-09-20
Enamine
EN300-1742928-10.0g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
10g
$5590.0 2023-05-26
Enamine
EN300-1742928-10g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
10g
$5590.0 2023-09-20
Enamine
EN300-1742928-2.5g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
2.5g
$2548.0 2023-09-20
Enamine
EN300-1742928-0.05g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
0.05g
$1091.0 2023-09-20
Enamine
EN300-1742928-0.5g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
0.5g
$1247.0 2023-09-20
Enamine
EN300-1742928-1.0g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
1g
$1299.0 2023-05-26
Enamine
EN300-1742928-0.1g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
0.1g
$1144.0 2023-09-20
Enamine
EN300-1742928-5g
3-{[3-(2-methylphenyl)phenyl]methyl}azetidine
2228305-16-4
5g
$3770.0 2023-09-20

Additional information on 3-{3-(2-methylphenyl)phenylmethyl}azetidine

Comprehensive Overview of 3-{3-(2-methylphenyl)phenylmethyl}azetidine (CAS No. 2228305-16-4): Properties, Applications, and Research Insights

The compound 3-{3-(2-methylphenyl)phenylmethyl}azetidine (CAS No. 2228305-16-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This azetidine derivative is characterized by a methylphenyl-substituted phenylmethyl group, which contributes to its distinct chemical reactivity and biological activity. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition, aligning with current trends in precision medicine.

One of the most frequently searched questions about CAS No. 2228305-16-4 revolves around its synthetic pathways and scalability. Recent advancements in catalyzed cross-coupling reactions have enabled more efficient synthesis of this compound, reducing production costs and environmental impact. This aligns with the growing demand for green chemistry and sustainable practices in the chemical industry. Additionally, its lipophilicity and bioavailability profiles make it a promising candidate for central nervous system (CNS) drug development, a hot topic in neurodegenerative disease research.

From a structural perspective, the azetidine ring in 3-{3-(2-methylphenyl)phenylmethyl}azetidine offers remarkable conformational rigidity, which is crucial for molecular recognition in biological systems. This property has led to its investigation in allosteric modulator design, particularly for ion channels and neurotransmitter receptors. Computational studies using molecular docking and quantum mechanical calculations have further highlighted its potential, addressing another common query about its structure-activity relationship (SAR).

In material science, the compound's aromatic stacking capabilities and thermal stability have sparked interest in organic electronics applications. Its incorporation into polymeric matrices has shown promise for enhancing charge transport properties, relevant to OLED and solar cell technologies. This interdisciplinary appeal underscores its versatility beyond traditional medicinal chemistry.

Quality control and analytical characterization of CAS No. 2228305-16-4 remain critical discussion points. Modern techniques like HPLC-MS and NMR spectroscopy are essential for verifying purity and identifying potential stereoisomers. Such analyses are vital for regulatory compliance and reproducibility in research, addressing concerns frequently raised in pharmaceutical forums and patent applications.

Looking ahead, the exploration of 3-{3-(2-methylphenyl)phenylmethyl}azetidine derivatives continues to expand, with particular focus on structure optimization for improved target selectivity. Its intersection with artificial intelligence-driven drug design represents a cutting-edge application, responding to the industry's shift toward computational predictive modeling. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs while contributing to sustainable chemical innovation.

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